(2,3-dimethyl-1H-indol-5-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dimethyl-1H-indol-5-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a piperazine ring, and an ethoxyphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-5-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperazine ring and the ethoxyphenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethyl-1H-indol-5-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(2,3-dimethyl-1H-indol-5-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various compounds.
Polynitroaromatic compounds: Utilized in various chemical reactions and industrial applications.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: Explored for its potential biological activities.
Uniqueness
(2,3-dimethyl-1H-indol-5-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone stands out due to its unique combination of an indole core, piperazine ring, and ethoxyphenyl group. This structural diversity provides a wide range of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H27N3O2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27N3O2/c1-4-28-22-8-6-5-7-21(22)25-11-13-26(14-12-25)23(27)18-9-10-20-19(15-18)16(2)17(3)24-20/h5-10,15,24H,4,11-14H2,1-3H3 |
InChI Key |
BOHZOJUQZATVSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.